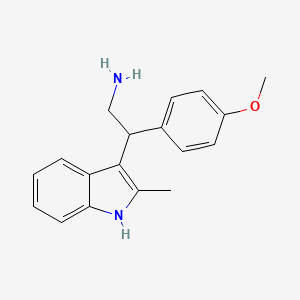

2-(4-methoxyphenyl)-2-(2-methyl-1H-indol-3-yl)ethanamine

Description

Properties

IUPAC Name |

2-(4-methoxyphenyl)-2-(2-methyl-1H-indol-3-yl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O/c1-12-18(15-5-3-4-6-17(15)20-12)16(11-19)13-7-9-14(21-2)10-8-13/h3-10,16,20H,11,19H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZKWOYOXPOFXOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(CN)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-2-(2-methyl-1H-indol-3-yl)ethanamine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and 2-methylindole.

Condensation Reaction: The first step involves a condensation reaction between 4-methoxybenzaldehyde and 2-methylindole in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form an intermediate.

Reduction: The intermediate is then reduced using a reducing agent like sodium borohydride to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-2-(2-methyl-1H-indol-3-yl)ethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the methoxy group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid.

Major Products

Oxidation: Oxidized derivatives of the indole and methoxyphenyl groups.

Reduction: Reduced forms of the compound, potentially leading to the formation of amines.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-2-(2-methyl-1H-indol-3-yl)ethanamine would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of indole- and phenyl-substituted ethanamines. Below is a comparative analysis with structurally related molecules:

Key Findings:

Substituent Effects on Target Binding :

- The 4-methoxyphenyl group in the target compound enhances π-π stacking with aromatic residues in the GtfC active site, a feature absent in simpler tryptamine derivatives .

- 2-Methylindole contributes to hydrophobic interactions, improving binding affinity compared to unsubstituted indoles (e.g., tryptamine) .

Biological Specificity :

- Unlike HSP90-targeting tryptamine derivatives (Compounds 1–3 in ), the dual substitution in the target molecule confers specificity for GtfC, avoiding off-target effects on chaperone proteins.

- Fluorinated analogues (e.g., ) exhibit greater metabolic stability but lack direct evidence of anti-biofilm activity.

Pharmacological Outcomes: The target compound reduces S. Benzamide derivatives (e.g., ) prioritize cytoskeletal disruption over antimicrobial effects, highlighting divergent therapeutic applications.

Biological Activity

2-(4-Methoxyphenyl)-2-(2-methyl-1H-indol-3-yl)ethanamine, commonly referred to as a derivative of indole and phenyl compounds, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound exhibits properties that may be beneficial in various therapeutic contexts, including neuropharmacology and oncology.

- Molecular Formula : C₁₈H₁₈N₂O

- Molecular Weight : 280.36 g/mol

- Density : 1.145 g/cm³

- Boiling Point : 464.8°C at 760 mmHg

- LogP : 3.90 (indicating moderate lipophilicity)

Anticancer Activity

Research has indicated that compounds structurally similar to this compound exhibit significant anticancer properties. For instance, studies on related indole derivatives show promising results against various cancer cell lines:

| Compound | Cell Line Tested | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HCT-15 (Colon Carcinoma) | 1.61 ± 1.92 | Inhibition of cell proliferation |

| Compound B | U251 (Glioblastoma) | <10 | Induction of apoptosis via Bcl-2 interaction |

The presence of methoxy groups in the phenyl ring is often correlated with enhanced cytotoxicity, suggesting that structural modifications can significantly impact biological efficacy .

Neuropharmacological Effects

Indole derivatives are known for their psychoactive properties, often linked to serotonin receptor modulation. Compounds similar to this compound have been studied for their potential as antidepressants and anxiolytics:

- Mechanism : These compounds may act as selective serotonin reuptake inhibitors (SSRIs), enhancing serotonin levels in the synaptic cleft.

- Case Studies : In animal models, administration of such indole derivatives resulted in decreased anxiety-like behaviors and improved mood indicators.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through SAR studies, which highlight how variations in chemical structure influence pharmacological effects:

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(4-methoxyphenyl)-2-(2-methyl-1H-indol-3-yl)ethanamine and its analogs?

- Methodology : The compound can be synthesized via condensation reactions involving substituted indole precursors and methoxyphenyl derivatives. For example, the Bischler-Napieralski reaction (cyclization of β-phenethylamines) is effective for constructing indole scaffolds, as demonstrated in the synthesis of related isoquinoline derivatives . Key steps include optimizing reaction conditions (e.g., temperature, catalysts) and purification via column chromatography or recrystallization. For analogs, substituents on the indole ring (e.g., chloro groups at position 5) can be introduced using electrophilic substitution .

Q. How can structural characterization be performed for this compound?

- Methodology :

- X-ray crystallography : Use SHELXL for refinement and ORTEP-3 for visualizing molecular geometry. For example, monoclinic space groups (e.g., P2₁/n) and unit cell parameters (e.g., a = 12.60 Å, b = 10.75 Å) are typical for indole derivatives .

- NMR spectroscopy : ¹H NMR (300 MHz) can resolve indole NH (~δ 9.88 ppm) and methoxy protons (~δ 3.60 ppm) .

- Mass spectrometry : Confirm molecular weight (e.g., m/z 294.35 for C₁₈H₂₀N₂O₂) .

Q. What biological targets are associated with structurally related ethanamine derivatives?

- Methodology : Screen for activity at NMDA receptors (e.g., inhibition via voltage-dependent mechanisms) or ABCB1 transporters (e.g., reversing multidrug resistance in cancer cells using isoquinoline analogs) . Use patch-clamp electrophysiology or cytotoxicity assays (e.g., IC₅₀ determination) .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., space group discrepancies) be resolved during refinement?

- Methodology :

- Software cross-validation : Compare results from SHELXL (for small molecules) and PHENIX (for macromolecules). SHELX’s robustness in handling high-resolution data reduces systematic errors .

- Enantiomer analysis : Apply Flack’s x parameter to distinguish centrosymmetric vs. chiral space groups, avoiding false polarity assignments in near-symmetric structures .

Q. What strategies optimize synthetic yields for derivatives with bulky substituents (e.g., 4-methoxy or 2-methyl groups)?

- Methodology :

- Protecting groups : Use benzyloxy or tert-butyl groups to shield reactive sites during synthesis .

- Microwave-assisted synthesis : Reduce reaction time and improve yield for sterically hindered intermediates .

- HPLC purification : Resolve diastereomers or byproducts using C18 columns with acetonitrile/water gradients .

Q. How can structure-activity relationships (SAR) be explored for HDAC inhibition using this scaffold?

- Methodology :

- Computational docking : Model interactions between the ethanamine moiety and HDAC catalytic pockets (e.g., Panobinostat’s binding to Zn²⁺ ions) using AutoDock Vina .

- Bioisosteric replacement : Substitute the methoxy group with trifluoromethyl or halogen atoms to modulate lipophilicity and binding affinity .

Q. What analytical approaches address discrepancies in biological activity between enantiomers?

- Methodology :

- Chiral resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic kinetic resolution to isolate enantiomers .

- Pharmacological profiling : Compare IC₅₀ values of each enantiomer in receptor-binding assays (e.g., NMDA inhibition) .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.